

Application Notes and Protocols: IRDye 800CW Dosage and Use in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the use of IRDye 800CW, a near-infrared fluorescent dye, and its conjugates in mouse models for in vivo imaging.

Recommended Dosages of IRDye 800CW and Conjugates

The optimal dosage of IRDye 800CW and its conjugates can vary depending on the specific application, the targeting molecule, the mouse model, and the imaging system used. The following table summarizes dosages reported in various studies. It is recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.



Conjugate/ Agent	Dosage	Mouse Model	Application	Administrat ion Route	Reference
IRDye 800CW 2- Deoxyglucos e (2-DG)	15 nmol/mouse	Athymic mice with intracranial glioma	Tumor metabolism imaging	Intravenous (tail vein)	[1]
Bevacizumab -IRDye 800CW	0.45 mg/kg	SKH-1 Mice	Pharmacokin etics and lymph node uptake	Intravenous or Subcutaneou s	[2]
Nimotuzumab -IRDye 800CW	0.5 nmol (75 μg)	BALB/c mice	Pharmacokin etics	Intravenous	[3]
Tumor- Targeted IRDye 800CW Conjugate	2.5 - 10 nmol	Nude mice	Tumor imaging	Not specified	[4]
IRDye 800CW PEG	~0.1 nmol	Athymic nu/nu mouse	Lymphatic imaging	Intradermal	[5]
IRDye 800CW PEG	1 nmol	Athymic nu/nu mouse	Vascular imaging	Intravenous	[5]
Cetuximab- IRDye 800CW	75 μg	Mice with A- 431 or U-87 xenografts	Tumor imaging	Intravenous (tail vein)	[6]
[68Ga]Ga- DOTA-PEG4- IRDye 800CW	2 nmol	4T1-Luc2 tumor- bearing mice	Necrosis imaging	Intravenous (tail vein)	[7]

Experimental Protocols



This section outlines a general protocol for in vivo imaging in mouse models using an antibody conjugated to IRDye 800CW for tumor imaging.

I. Reagent Preparation

- Reconstitution of Antibody-IRDye 800CW Conjugate:
 - Reconstitute the lyophilized antibody-IRDye 800CW conjugate in sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4.
 - Gently mix by inverting the vial. Allow the solution to stand at room temperature for at least
 30 minutes before use. Protect the solution from light.
 - If the solution is not completely dissolved, centrifuge the vial to pellet any undissolved material.

Dose Preparation:

- Based on the desired dosage and the concentration of the reconstituted conjugate,
 calculate the volume needed per mouse.
- \circ Dilute the conjugate in sterile PBS to a final injection volume typically between 100-200 μ L for intravenous administration.

II. Animal Handling and Administration

Animal Model:

- Use appropriate mouse models for your study (e.g., nude mice with tumor xenografts).
- For optimal signal detection, hair removal in the imaging region may be necessary as it can interfere with light transmission.

Anesthesia:

 Anesthetize the mice using a suitable method (e.g., isoflurane inhalation or injectable anesthetics like ketamine/xylazine) to immobilize them during the injection and imaging procedures.



· Administration:

- The most common route of administration for systemic delivery is intravenous (IV) injection via the tail vein.
- For lymphatic imaging, intradermal (ID) or subcutaneous (SC) injections may be used.

III. In Vivo Imaging

- Imaging System:
 - Use an in vivo imaging system equipped with the appropriate excitation and emission filters for IRDye 800CW (Excitation max: ~774 nm, Emission max: ~789 nm).
- Image Acquisition:
 - Place the anesthetized mouse in the imaging chamber.
 - Acquire a baseline image before injecting the conjugate.
 - Inject the prepared dose of the Antibody-IRDye 800CW conjugate.
 - Acquire images at multiple time points post-injection (e.g., immediately after injection, and at 1, 4, 24, 48, 72, and 96 hours) to determine the optimal imaging window with the best tumor-to-background ratio.[6]

IV. Data Analysis

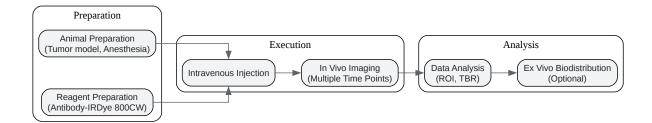
- Region of Interest (ROI) Analysis:
 - Draw ROIs around the tumor and a background area (e.g., non-tumor-bearing muscle tissue).
 - Quantify the average fluorescence intensity within each ROI.
- Tumor-to-Background Ratio (TBR):
 - Calculate the TBR by dividing the average fluorescence intensity of the tumor ROI by that
 of the background ROI. A higher TBR indicates better tumor-specific signal.



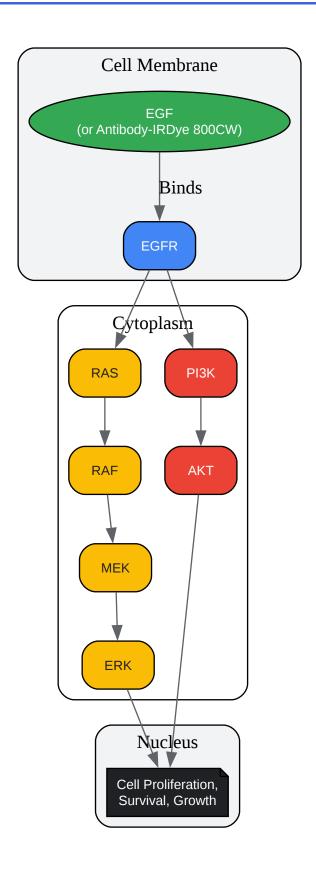
- Ex Vivo Imaging (Optional):
 - After the final in vivo imaging time point, euthanize the mouse and dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
 - Image the dissected tissues to confirm the biodistribution of the fluorescent conjugate.

Visualizations









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